(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride
Description
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Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2.ClH/c1-14-6-9-16(29-4)19-20(14)31-21(22-19)24(13-5-12-23(2)3)17(26)10-7-15-8-11-18(30-15)25(27)28;/h6-11H,5,12-13H2,1-4H3;1H/b10-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCNGUAIGAUIE-HCUGZAAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride, a compound with the CAS number 1321970-17-5, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H25ClN4O4S, with a molecular weight of 497.0 g/mol. Its structural features include a thiazole moiety, which is known for its diverse biological activities, including antitumor effects.
| Property | Value |
|---|---|
| CAS Number | 1321970-17-5 |
| Molecular Formula | C21H25ClN4O4S |
| Molecular Weight | 497.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells. It interacts with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis rates in treated cells .
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines. For instance, IC50 values have been reported in the low micromolar range (e.g., IC50 = 1.61 µg/mL for certain thiazole derivatives), indicating strong anti-proliferative effects .
-
Case Studies :
- A study conducted by researchers evaluated the compound against A-431 and Jurkat cell lines, revealing significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
- Another study highlighted the compound's ability to inhibit tumor growth in vivo, showcasing its potential as an anticancer agent in preclinical models .
Other Biological Activities
Apart from its anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that incorporates various functional groups, making it suitable for diverse applications in drug development and material sciences.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antitumor properties. In vitro assays have indicated its efficacy against various cancer cell lines, with a focus on its mechanism of action involving the inhibition of specific enzymes related to tumor growth .
Biochemical Studies
The compound serves as a valuable tool in biochemical research, particularly in the study of enzyme inhibition and receptor interactions.
- Enzyme Inhibition : The compound's structural components allow it to act as an inhibitor for certain enzymes, such as lipoxygenase, which is involved in inflammatory responses. Molecular docking studies have indicated favorable binding affinities, suggesting potential for further development as an anti-inflammatory agent .
Material Science
Due to its unique chemical structure, the compound can also be utilized in the development of novel materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronic devices and biomedical applications .
Fluorescent Probes
The compound's structure lends itself to modifications that can create fluorescent probes for biological imaging.
- Imaging Techniques : By modifying the compound, researchers can develop probes that allow for real-time visualization of cellular processes, aiding in understanding disease mechanisms and drug interactions .
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting effective potency at low doses. Further analysis revealed that the compound induces apoptosis through the activation of caspases .
Case Study 2: Enzyme Inhibition
In another investigation focused on inflammatory diseases, the compound was tested for its ability to inhibit lipoxygenase. The results from molecular docking simulations demonstrated a strong binding affinity, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .
Data Table: Summary of Key Findings
Preparation Methods
Preparation of 4-Methoxy-7-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of a substituted thiourea intermediate. A representative method involves:
- Condensation : Reacting 4-methoxy-7-methyl-2-aminothiophenol with cyanogen bromide in ethanol under reflux to form 2-aminobenzo[d]thiazole.
- Purification : Recrystallization from ethanol yields the amine intermediate with >90% purity.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyanogen bromide | Ethanol | Reflux | 6 h | 85% |
Synthesis of N-(3-(Dimethylamino)propyl)-N-(4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)amine
The secondary amine is formed via nucleophilic substitution:
- Alkylation : Treating 4-methoxy-7-methylbenzo[d]thiazol-2-amine with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate in acetonitrile.
- Workup : Extraction with dichloromethane and evaporation yields the alkylated amine.
Optimized Conditions
Acrylamide Formation via Acylation
The acrylamide moiety is introduced using acryloyl chloride:
- Acylation : Reacting N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)amine with (E)-3-(5-nitrothiophen-2-yl)acryloyl chloride in dichloromethane at 0–5°C.
- Base : Triethylamine (1.5 equiv) is added to scavenge HCl.
- Reaction Monitoring : TLC (ethyl acetate/hexane 1:1) confirms completion within 2 h.
Critical Parameters
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability:
- Acid Treatment : Dissolving the acrylamide in anhydrous ether and bubbling HCl gas until precipitation.
- Isolation : Filtering and drying under vacuum yields the hydrochloride salt with 95% purity.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competing acylation at the dimethylamino group is mitigated by:
Q & A
Q. How can solvent and catalyst selection be optimized for synthesizing the target compound?
- Methodological Answer : Solvent polarity and catalyst choice significantly impact reaction efficiency. For benzothiazole-acrylamide derivatives, ethanol and DMF are common solvents due to their ability to dissolve polar intermediates . Catalysts like piperidine (0.5–1.0 equiv.) enhance nucleophilic substitution in benzothiazole systems . To optimize yield, perform a solvent screening (e.g., ethanol vs. DMF) with controlled temperature (60–80°C) and monitor reaction progress via TLC or HPLC. For example, ethanol at 70°C with 0.75 equiv. piperidine achieved 70% yield for analogous compounds .
Q. What spectroscopic techniques are critical for confirming the structure and configuration of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the E-configuration of the acrylamide moiety via coupling constants (J = 12–16 Hz for trans-vinylic protons) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amides) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns matching the molecular formula .
Cross-validation with elemental analysis ensures purity (>95%) .
Q. How should stability and storage conditions be assessed for this compound?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Store in airtight, light-protected containers at –20°C for long-term stability, as nitro groups are prone to photodegradation . Pre-purify via recrystallization (ethanol/water) to remove hygroscopic impurities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons in benzo[d]thiazole) .
- X-ray Crystallography : If crystalline, determine absolute configuration and confirm hydrogen bonding in the acrylamide backbone .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., nitrothiophene derivatives in ) to validate unexpected shifts .
Q. How can Design of Experiments (DoE) improve reaction optimization for this compound?
- Methodological Answer : Apply factorial design to test variables (solvent, catalyst loading, temperature). For example:
- Factors : Ethanol (Level 1), DMF (Level 2); Piperidine (0.5–1.5 equiv.); Temperature (60–100°C).
- Response Variables : Yield, purity, reaction time.
Use software (e.g., JMP, Minitab) to model interactions. A central composite design (CCD) identified optimal conditions for analogous acrylamides with 85% yield .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Modify the nitrothiophene (e.g., replace with furan or chlorophenyl groups) and assess bioactivity .
- Pharmacophore Mapping : Use docking simulations to predict interactions with biological targets (e.g., kinases or tubulin) .
- In Vitro Assays : Compare IC₅₀ values of analogs in cytotoxicity assays (e.g., MTT) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
